molecular formula C17H17N5O2 B2706158 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1396678-41-3

1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2706158
CAS No.: 1396678-41-3
M. Wt: 323.356
InChI Key: BPDKNNVAHUCHHX-UHFFFAOYSA-N
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Description

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole, azetidine, and pyrazole moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

    Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.

    Azetidine Ring Formation: Azetidines are often synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.

    Pyrazole Ring Formation: Pyrazoles are commonly formed by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to link the different moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient and recyclable catalysts to minimize costs.

    Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, solvent) to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the oxadiazole or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Reduced oxadiazole or pyrazole derivatives.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may act as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activity.

    Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole and pyrazole moieties.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: can be compared with other compounds containing oxadiazole, azetidine, or pyrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct functional groups, which may confer unique chemical reactivity and biological activity not seen in simpler analogs. This combination allows for a diverse range of interactions and applications, making it a valuable compound for further research and development.

Biological Activity

The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a hybrid molecule that incorporates the oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole and pyrazole have significant antimicrobial properties. For instance, compounds featuring the oxadiazole ring have shown effectiveness against various bacterial strains. The incorporation of a benzyl group enhances the antimicrobial potency by improving lipophilicity, which aids in membrane penetration.

CompoundActivity (MIC in µg/mL)Target Organism
115.6Cryptococcus neoformans
20.50Amphotericin B

This data suggests that while the compound exhibits moderate activity against certain pathogens, further modifications may enhance its efficacy.

2. Inhibition of Histone Deacetylases (HDAC)

The compound has been linked to the inhibition of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression and cellular processes such as differentiation and apoptosis. Inhibition of HDAC6 has implications for cancer therapy and neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : By inhibiting HDAC6, the compound may promote acetylation of histones, leading to altered gene expression profiles associated with tumor suppression and neuroprotection.
  • Antimicrobial Mechanism : The presence of the oxadiazole moiety disrupts bacterial cell wall synthesis or function, while the pyrazole component may interfere with metabolic pathways crucial for bacterial survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives containing oxadiazole and pyrazole rings. The results indicated that compounds with a benzyl substitution showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide future synthesis.

Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction through HDAC inhibition.

Properties

IUPAC Name

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(12-22-8-4-7-18-22)21-10-14(11-21)17-19-15(20-24-17)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDKNNVAHUCHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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